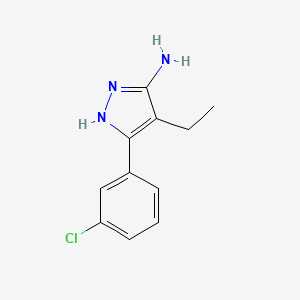![molecular formula C16H5F6IO4 B13639744 9-[3,5-bis(trifluoromethyl)phenyl]-4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-2,6-dione](/img/structure/B13639744.png)
9-[3,5-bis(trifluoromethyl)phenyl]-4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 9-[3,5-bis(trifluoromethyl)phenyl]-4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-2,6-dione is a complex organic molecule characterized by its unique structural features. It contains trifluoromethyl groups, an ioda group, and a tricyclic framework, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3,5-bis(trifluoromethyl)phenyl]-4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-2,6-dione involves multiple steps, including the introduction of trifluoromethyl groups and the formation of the tricyclic structure. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a therapeutic agent. Its ability to bind to specific proteins and enzymes makes it a candidate for drug development.
Medicine
In medicine, the compound’s pharmacological properties are investigated for potential applications in treating various diseases. Its unique structure may offer advantages in targeting specific molecular pathways.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 9-[3,5-bis(trifluoromethyl)phenyl]-4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-2,6-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-tert-butyl-2,2,4,6,6-pentamethyl-3,5-dioxa-4λ4-thiatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene
- 3,5-bis(trifluoromethyl)phenyl isothiocyanate
Uniqueness
Compared to similar compounds, 9-[3,5-bis(trifluoromethyl)phenyl]-4λ3-ioda-3,5-dioxatricyclo[53104,11]undeca-1(10),7(11),8-triene stands out due to its unique combination of functional groups and tricyclic structure
Eigenschaften
Molekularformel |
C16H5F6IO4 |
|---|---|
Molekulargewicht |
502.10 g/mol |
IUPAC-Name |
9-[3,5-bis(trifluoromethyl)phenyl]-4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-2,6-dione |
InChI |
InChI=1S/C16H5F6IO4/c17-15(18,19)8-1-6(2-9(5-8)16(20,21)22)7-3-10-12-11(4-7)14(25)27-23(12)26-13(10)24/h1-5H |
InChI-Schlüssel |
PXBMKXGMKLLCNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC3=C4C(=C2)C(=O)OI4OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


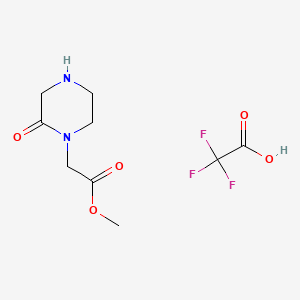
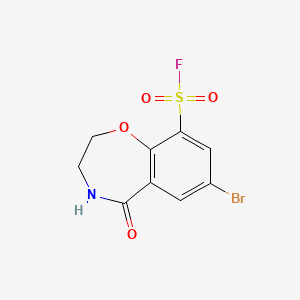
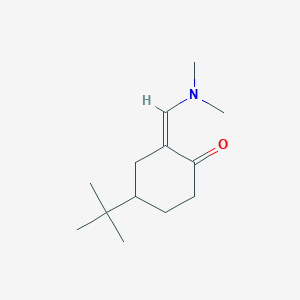


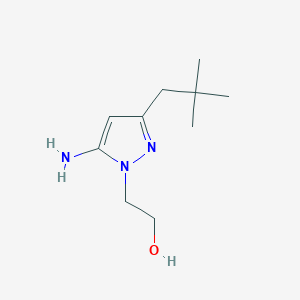
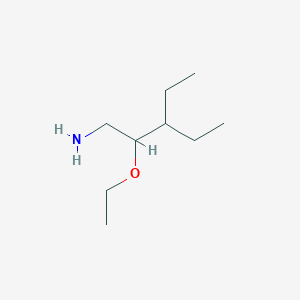
![10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13639697.png)
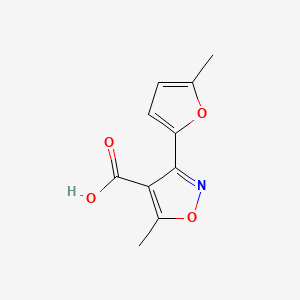

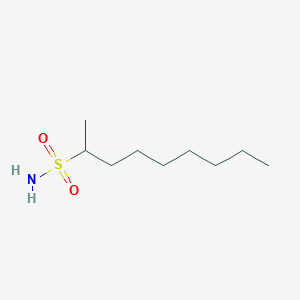
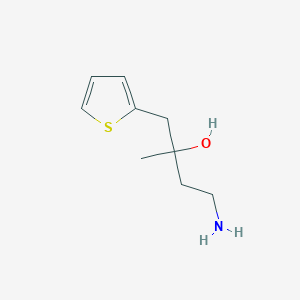
![15-(2-acetamidohexanoylamino)-6-[3-[bis(azanyl)methylideneamino]propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexakis(oxidanylidene)-9-(phenylmethyl)-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B13639731.png)
